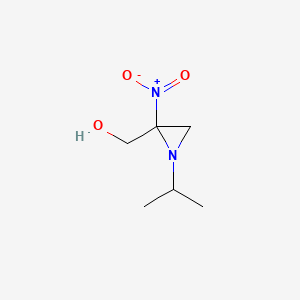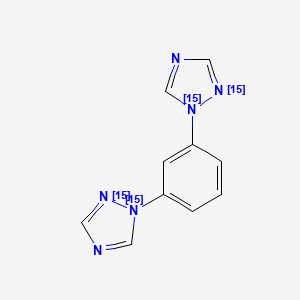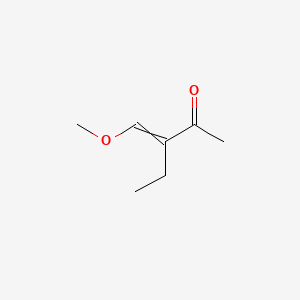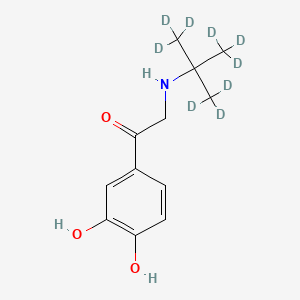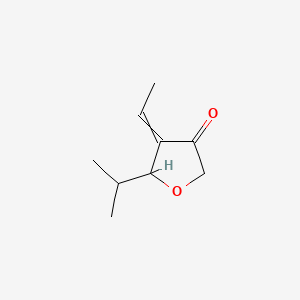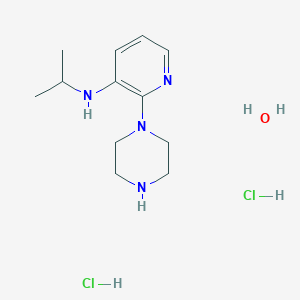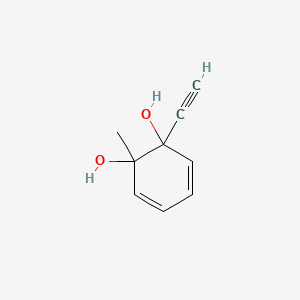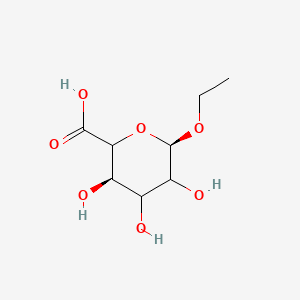
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by its unique structural configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the ethoxy group through an etherification reaction. The carboxylic acid group is then introduced via oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (3R,6R)-6-methoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- (3R,6R)-6-propoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- (3R,6R)-6-butoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Comparison: Compared to its similar compounds, (3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H14O7 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3?,4-,5?,6?,8-/m1/s1 |
InChI-Schlüssel |
IWJBVMJWSPZNJH-QDVVWCSXSA-N |
Isomerische SMILES |
CCO[C@H]1C(C([C@H](C(O1)C(=O)O)O)O)O |
Kanonische SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


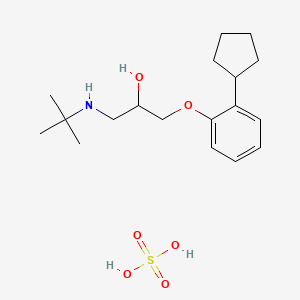
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
